AMP423

cytotoxic potency IC50 comparison cancer cell line panel

AMP423 (N-(1-naphthyl)-2-cyanoaziridine-1-carboxamide; C14H11N3O; MW 237.2; CAS 219501-57-2) is a naphthyl-substituted derivative of 2-cyanoaziridine-1-carboxamide, designed as a second-generation analog of the pro-oxidant anti-tumor agent imexon. Unlike imexon, which is water-soluble, AMP423 is markedly lipophilic (clog P = 3.32), a property that correlates with its enhanced cellular uptake and cytotoxic potency.

Molecular Formula
Molecular Weight
Cat. No. B1574145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP423
SynonymsAMP423; NONE
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

AMP423 (CAS 219501-57-2): A Lipophilic Second-Generation Cyanoaziridine Pro-Oxidant for Hematologic Malignancy Research Procurement


AMP423 (N-(1-naphthyl)-2-cyanoaziridine-1-carboxamide; C14H11N3O; MW 237.2; CAS 219501-57-2) is a naphthyl-substituted derivative of 2-cyanoaziridine-1-carboxamide, designed as a second-generation analog of the pro-oxidant anti-tumor agent imexon [1]. Unlike imexon, which is water-soluble, AMP423 is markedly lipophilic (clog P = 3.32), a property that correlates with its enhanced cellular uptake and cytotoxic potency [1]. AMP423 induces a mixed apoptotic/necrotic cell death through generation of reactive oxygen species (ROS), inhibition of protein synthesis, and depletion of reduced sulfhydryls, but critically does not alkylate nucleophiles—a mechanistic distinction from classical aziridine-based DNA alkylators [1]. Preclinical evaluation has demonstrated anti-tumor activity in hematologic tumor xenograft models, including multiple myeloma and B-cell lymphoma, without evidence of myelosuppression in non-tumor-bearing mice [1][2].

Why Imexon, AMP454, or Other Cyanoaziridine Analogs Cannot Be Substituted for AMP423 in Preclinical Research


Despite their shared 2-cyanoaziridine-1-carboxamide scaffold, AMP423, imexon, and the non-cyano analog AMP454 are not functionally interchangeable. AMP423 is approximately 16–20-fold more potent than imexon across 15+ human cancer cell lines, arrests cells in S-phase (rather than imexon's G2/M blockade), and depletes thiols approximately twice as effectively in imexon-resistant myeloma cells [1]. Removing the cyano group to yield AMP454 restores classical aziridine DNA alkylation activity, which AMP423 and imexon both lack—introducing toxicological liabilities absent from AMP423 [1]. Substituting AMP423 with generic imexon or other cyanoaziridines would alter both quantitative potency endpoints and qualitative mechanistic readouts, compromising experimental reproducibility and translational validity [1].

AMP423 Evidence Guide: Quantified Comparative Data for Informed Compound Selection


In Vitro Cytotoxic Potency: AMP423 Exhibits Mean ~16–20-Fold Greater Potency Than Imexon Across 15+ Human Cancer Cell Lines

AMP423 demonstrates substantially greater in vitro cytotoxic potency than its parent compound imexon across a diversified panel of human tumor cell lines. In a direct head-to-head 72-h MTT growth inhibition assay spanning 15 cell lines representing multiple myeloma, lymphoma, leukemia, pancreatic, breast, colorectal, and prostate cancers, AMP423 IC50 values ranged from 2.5 µM to 36 µM, whereas imexon IC50 values ranged from 16 µM to >500 µM [1]. The AACR abstract reports a mean 16-fold greater potency [2]; the full paper's aggregate data support an approximate 20-fold mean difference [1]. The imexon:AMP423 IC50 ratio reached 48.0 in U266 myeloma cells and 54.7 in MiaPaCa-2 pancreatic cancer cells, indicating cell-type-independent but magnitude-variable superiority [1].

cytotoxic potency IC50 comparison cancer cell line panel

Divergent Cell Cycle Arrest: AMP423 Induces S-Phase Accumulation, Whereas Imexon Arrests Cells in G2/M

Despite many shared mechanistic features (ROS generation, mitochondrial membrane depolarization, caspase-3 activation), AMP423 and imexon produce fundamentally different cell cycle arrest signatures. Flow cytometric analysis using propidium iodide staining revealed that AMP423-treated 8226/S and 8226/IM10 myeloma cells predominantly accumulate in S-phase with a corresponding loss of cells in G1-phase, whereas imexon halts cell cycle progression at the G2/M boundary with loss of G1-phase cells [1]. This differential cell cycle perturbation represents a qualitative mechanistic divergence that cannot be recapitulated by simply adjusting imexon concentration [1].

cell cycle arrest S-phase G2/M mechanism of action

No Cross-Resistance in Imexon-Resistant (8226/IM10) or P-Glycoprotein-Overexpressing (8226/Dox40) Myeloma Cells

AMP423 retains full cytotoxic potency in two therapeutically relevant drug-resistant myeloma models. In the imexon-resistant 8226/IM10 cell line (selected by continuous imexon exposure to exhibit 5-fold resistance to imexon), the AMP423 IC50 was 2.5 ± 0.2 µM—nearly identical to the 3.0 ± 0.8 µM observed in the parental 8226/S line—while the imexon IC50 rose to 100 ± 1.6 µM (Imexon:AMP423 ratio = 40.0 vs. 6.0 in parental cells) [1]. Similarly, in the P-glycoprotein-expressing doxorubicin-resistant 8226/Dox40 line (120-fold doxorubicin resistance), AMP423 IC50 was 3.6 ± 0.1 µM (ratio vs. imexon = 8.3), indicating AMP423 is not a P-glycoprotein substrate [1].

drug resistance cross-resistance P-glycoprotein myeloma

Absence of DNA Alkylation: The Cyano Group Confers Nucleophile Selectivity, Distinguishing AMP423 from AMP454

Classical aziridine-containing anti-tumor agents (e.g., mitomycin C) exert cytotoxicity through DNA alkylation, causing hematopoietic toxicity. AMP423, like imexon, shows no alkylating activity toward the nucleophile γ-(4-nitrobenzyl)-pyridine (NBP) in a colorimetric alkylation assay [1]. Critically, removal of the cyano group from AMP423 yields the unsubstituted aziridine analog AMP454, which displays potent alkylating activity (P < 0.001) comparable to the established DNA alkylators melphalan and chlorambucil [1]. This direct structure-activity comparison demonstrates that the 2-cyano substituent is the molecular feature responsible for suppressing DNA alkylation and redirecting reactivity toward biological thiols [1].

DNA alkylation cyano group nucleophile selectivity safety pharmacology

Superior Intracellular Thiol Depletion in Imexon-Resistant Myeloma Cells: AMP423 Depletes Thiols 2-Fold More Effectively Than Imexon

The mechanism of action of cyanoaziridines involves binding to and depletion of cellular thiols, leading to ROS accumulation. In the imexon-resistant 8226/IM10 cell line—which possesses elevated baseline reduced sulfhydryl levels as a resistance mechanism—AMP423 treatment resulted in approximately 60% loss of reduced thiol content, compared to only approximately 30% loss for imexon at equipotent concentrations [1]. In the parental 8226/S line, the differential was also present but less pronounced: approximately 30% loss with AMP423 vs. approximately 20% loss with imexon [1]. These data were obtained using concurrent CMFDA and propidium iodide staining to measure intracellular thiol concentration [1].

thiol depletion redox modulation imexon resistance oxidative stress

In Vivo Tumor Growth Delay: AMP423 Is Active in SU-DHL-6 B-Cell Lymphoma Xenografts Where Imexon Shows No Significant Activity

In SCID mice bearing SU-DHL-6 follicular B-cell lymphoma xenografts, AMP423 produced a statistically significant median tumor growth delay (T–C) of 5 days (P = 0.004) and a tumor growth inhibition (T/C) of 82% (P = 0.01), compared to vehicle-treated controls. In contrast, imexon produced a T–C of 0 days (not significant) and a T/C of 106% (not significant) in the same model [1]. In the 8226/S myeloma model, AMP423 produced a T–C of 21 days (P = 0.0002) with T/C of 33.3% (P = 0.03), while imexon produced a T–C of 19 days (P = 0.023) with T/C of 40% (n.s.), showing both compounds active but not statistically different [1]. Notably, in the Granta 519 mantle cell lymphoma model, imexon was significantly more active than AMP423 (T–C 10 days, P = 0.01; T/C 20.5%, P = 0.006 vs. AMP423 T–C 1 day, n.s.; T/C 114%, n.s.), demonstrating tumor-type-specific activity differences that preclude simple interchange [1].

in vivo efficacy xenograft B-cell lymphoma tumor growth delay

AMP423: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Efficacy Screening in Imexon-Resistant or P-Glycoprotein-Expressing Hematologic Malignancy Models

AMP423 is the appropriate compound for efficacy studies in hematologic cancer models where imexon resistance or P-glycoprotein-mediated multidrug resistance is a concern. Its IC50 remains essentially unchanged between parental 8226/S (3.0 µM), imexon-resistant 8226/IM10 (2.5 µM), and doxorubicin-resistant 8226/Dox40 (3.6 µM) cells, while imexon's IC50 shifts from 18 µM to 100 µM in the resistant variant [1]. This makes AMP423 the preferred tool compound for screening anti-myeloma or anti-lymphoma activity in drug-resistant contexts.

Oxidative Stress and Thiol Redox Biology Mechanism Studies in Cancer

For researchers investigating thiol-dependent redox regulation and ROS-mediated cytotoxicity, AMP423 offers a more potent thiol-depleting probe than imexon—depleting ~60% of reduced thiols in imexon-resistant 8226/IM10 cells vs. ~30% for imexon—without the confounding DNA alkylation activity exhibited by the non-cyano analog AMP454 [1]. This provides a chemically cleaner tool for dissecting thiol/ROS signaling pathways without simultaneous DNA damage response activation.

Cell Cycle Checkpoint and DNA Replication Stress Research

AMP423's S-phase arrest phenotype, directly contrasted with imexon's G2/M arrest in the same 8226/S and 8226/IM10 myeloma models, makes it a valuable chemical probe for studying S-phase-specific checkpoint signaling, replication stress responses, and S-phase-targeted drug combinations [1]. Researchers investigating ATR/CHK1 pathway activation or replication fork dynamics should select AMP423 over imexon for S-phase-specific perturbation.

In Vivo B-Cell Lymphoma Xenograft Studies Requiring Single-Agent Activity

In SCID mouse SU-DHL-6 follicular B-cell lymphoma xenografts, AMP423 delivers significant tumor growth delay (T–C = 5 days, P = 0.004) and tumor growth inhibition (T/C = 82%, P = 0.01), whereas imexon is inactive (T–C = 0 days, n.s.; T/C = 106%, n.s.) [1]. For in vivo lymphoma efficacy studies using the SU-DHL-6 model, AMP423 is the only active agent in this chemical class, and substituting imexon would yield a false-negative result. Dosing at 200 mg/kg IP on days 1, 5, and 9 is the validated regimen [1].

Quote Request

Request a Quote for AMP423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.